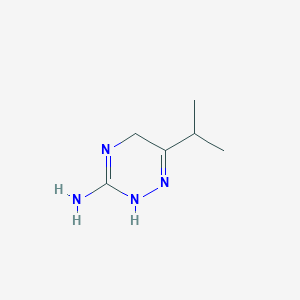

6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine is a heterocyclic compound with the molecular formula C6H12N4. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an isopropyl group attached to the triazine ring, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine typically involves the reaction of isopropylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor at a controlled rate. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as triethylamine can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of triazine derivatives, including 6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine, in drug discovery for cancer treatment. The s-triazine framework is known for its ability to enhance biological activities such as anticancer effects. For instance, compounds derived from triazines have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and proliferation.

Diabetes Management

Another significant application of this compound is in the treatment of metabolic syndromes and diabetes. Research indicates that derivatives of triazine can effectively lower blood glucose levels and improve insulin sensitivity. For example, a study demonstrated that triazine-based compounds could inhibit cholesterol synthesis and enhance glucose metabolism in diabetic models . This positions this compound as a potential candidate for developing new anti-diabetic medications.

Agricultural Applications

Herbicides and Pesticides

The structural characteristics of triazine compounds make them suitable for use as herbicides. Triazines are widely recognized for their effectiveness in controlling broadleaf weeds in crops. The introduction of isopropyl groups enhances the herbicidal activity by improving the compound's lipophilicity and bioavailability . This application is particularly valuable in sustainable agriculture practices where selective herbicides are needed to minimize damage to crops while effectively managing weed populations.

Case Studies

Mechanism of Action

The mechanism of action of 6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide

- N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

Comparison: Compared to these similar compounds, 6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity.

Biological Activity

6-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family, characterized by its unique molecular structure that includes an isopropyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12N4

- Molecular Weight : 140.19 g/mol

- IUPAC Name : 6-propan-2-yl-2,5-dihydro-1,2,4-triazin-3-amine

- Canonical SMILES : CC(C)C1=NNC(=NC1)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors that are critical for microbial growth and viral replication. The compound's mechanism may involve interference with nucleic acid synthesis and modulation of protein functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell wall synthesis and inhibit metabolic pathways essential for microbial survival.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Antiviral Activity

Preliminary studies suggest potential antiviral properties of this compound. It has been shown to inhibit viral replication in cell cultures infected with specific viruses. The exact pathways affected are still under investigation but may involve the inhibition of viral entry or replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound outperformed several conventional antibiotics against resistant strains of bacteria.

"The findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents" .

Investigation into Antiviral Mechanisms

In a separate investigation focusing on antiviral mechanisms, researchers found that treatment with this compound resulted in a significant reduction in viral load in infected cell lines. This reduction was associated with altered expression levels of key proteins involved in the viral lifecycle.

Comparative Analysis with Similar Compounds

When compared to other triazine derivatives such as N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide and N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide, this compound demonstrates enhanced biological activity attributed to the presence of the isopropyl group. This structural feature appears to influence both reactivity and interaction with biological targets.

| Compound | Activity Type | Potency |

|---|---|---|

| 6-Isopropyl... | Antimicrobial | High |

| N-(6-Methyl...) | Antimicrobial | Moderate |

| N-(6-Methyl...) | Antiviral | Low |

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

6-propan-2-yl-2,5-dihydro-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C6H12N4/c1-4(2)5-3-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,10) |

InChI Key |

OECCJXLGCKVZIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NNC(=NC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.